A polymeric amine that binds phosphate and is used to treat HYPERPHOSPHATEMIA in patients with kidney disease.
Sevelamer hydrochloride
CAS No.: 152751-57-0
Cat. No.: VC20753129
Molecular Formula: C6H13Cl2NO
Molecular Weight: 186.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152751-57-0 |
---|---|
Molecular Formula | C6H13Cl2NO |
Molecular Weight | 186.08 g/mol |
IUPAC Name | 2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H |
Standard InChI Key | KHNXRSIBRKBJDI-UHFFFAOYSA-N |
SMILES | C=CCN.C1C(O1)CCl.Cl |
Canonical SMILES | C=CCN.C1C(O1)CCl.Cl |
Chemical Structure and Properties
Chemical Composition
Sevelamer hydrochloride is chemically defined as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride. It consists of a poly(allylamine hydrochloride) crosslinked with epichlorohydrin in which 40% of the amines are protonated . The compound features multiple amine groups separated by one carbon from the polymer backbone, which exist in a protonated form in the intestinal environment .
Physical Properties
Sevelamer hydrochloride is characterized as a cationic hydrophilic hydrogel that expands when exposed to water but remains insoluble. This property is crucial to its function as it allows the compound to effectively bind phosphate in the gastrointestinal tract without being absorbed systemically . At neutral pH, sevelamer readily binds the oxygen atoms of phosphate through ionic and hydrogen bonding mechanisms .
Table 1: Key Physical and Chemical Properties of Sevelamer Hydrochloride
Property | Description |
---|---|
Chemical Name | Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride |
Structure | Cross-linked polymer with 40% protonated amines |
Solubility | Hydrophilic but insoluble in water |
Physical State | Non-absorbed cationic hydrogel |
Binding Preference | Preferentially binds dianions (e.g., phosphate) over monoanions |
Binding Capacity | 2.6 mmol phosphate/g at physiologic concentration (5 mM) |
Mechanism of Action
Phosphate Binding
Sevelamer hydrochloride functions primarily by binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and subsequently reducing serum phosphate levels . The protonated amine groups in sevelamer interact with phosphate molecules through ionic and hydrogen bonding, with a preferential affinity for dianions like phosphate over monoanions such as bicarbonate and chloride . This selective binding mechanism enables efficient phosphate sequestration in the intestinal lumen, leading to increased fecal phosphate excretion and reduced serum phosphate concentrations .
Secondary Effects
Beyond phosphate binding, sevelamer hydrochloride demonstrates additional beneficial effects. It exhibits a high capacity for binding bile acids, thereby increasing their fecal excretion . This property contributes to its cholesterol-lowering effect, as evidenced by clinical trials showing 15-31% reductions in total and low-density lipoprotein (LDL) cholesterol levels . This dual action of phosphate and bile acid binding makes sevelamer hydrochloride particularly valuable in managing the complex metabolic disturbances associated with chronic kidney disease.
Pharmacokinetics
Absorption and Distribution
A critical feature of sevelamer hydrochloride is its non-absorbable nature. Mass balance studies in rats have demonstrated that approximately 98% of radioactively labeled sevelamer is recovered in feces following oral administration, confirming negligible systemic absorption . This pharmacokinetic profile contributes to sevelamer's favorable safety profile, as it minimizes the potential for systemic toxicity and adverse effects associated with absorbed compounds .
Clinical Applications
Approved Indications
Sevelamer hydrochloride is approved for the control of serum phosphorus in patients with chronic kidney disease on dialysis . It serves as an important alternative to calcium-based phosphate binders, particularly in patients at risk for or with existing vascular calcification, or in those with persistent hypercalcemia .
Dosage and Administration
The recommended initial dosage of sevelamer hydrochloride is one or two 800 mg tablets administered orally three times per day with meals . Dosage adjustments are typically made in two-week intervals, increasing or decreasing by one tablet per meal as needed to achieve the target serum phosphorus level (3.5 to 5.5 mg/dL) . This regimen allows for individualized titration based on patient response and phosphate control requirements.
Table 2: Dosage and Administration Guidelines for Sevelamer Hydrochloride
Parameter | Recommendation |
---|---|
Initial Dosage | 1-2 tablets of 800 mg three times daily with meals |
Dosage Adjustment | One tablet per meal in two-week intervals |
Target Serum Phosphorus | 3.5-5.5 mg/dL |
Administration | With meals to maximize phosphate binding |
Available Formulation | 800 mg film-coated tablets |
Efficacy in Clinical Trials
Effects on Phosphate Control
Multiple clinical trials have consistently demonstrated sevelamer hydrochloride's effectiveness in reducing serum phosphate levels in patients with chronic kidney disease on dialysis . In a 52-week randomized trial, sevelamer hydrochloride significantly decreased mean serum phosphorus by 2.1 mg/dL from baseline . This phosphate-lowering effect was comparable to that achieved with active control treatments, confirming sevelamer's clinical utility in managing hyperphosphatemia .
Impact on Mortality and Vascular Calcification
A meta-analysis incorporating data from 34 randomized controlled trials with 2802 patients revealed that sevelamer was associated with reduced all-cause mortality (Risk Ratio 0.28, Confidence Interval 0.19-0.41) compared to calcium-based phosphate binders, although the certainty of evidence was rated as very low . Additionally, sevelamer demonstrated a beneficial effect on vessel calcification score (Risk Ratio -0.58, Confidence Interval -1.11 to -0.04) . These findings suggest that sevelamer may offer advantages beyond phosphate control, potentially contributing to improved cardiovascular outcomes in patients with chronic kidney disease .
Effects on Secondary Parameters
Treatment with sevelamer hydrochloride has been associated with several favorable effects on secondary biochemical parameters. Clinical trials have shown that sevelamer induces less hypercalcemia (Mean Difference -0.28, Confidence Interval 0.40 to -0.16) compared to calcium-based binders . Furthermore, consistent reductions in total and LDL cholesterol levels, ranging from 15% to 31%, have been observed within two weeks of initiating sevelamer therapy . This lipid-lowering effect provides an additional cardiovascular benefit for patients with chronic kidney disease, who commonly exhibit dyslipidemia.
Table 3: Efficacy Outcomes of Sevelamer Hydrochloride in Clinical Trials
Outcome | Effect | Certainty of Evidence |
---|---|---|
All-cause mortality | Risk Ratio 0.28 (CI 0.19-0.41) | Very low |
Vessel calcification score | Risk Ratio -0.58 (CI -1.11 to -0.04) | Low |
Hypercalcemia | Mean Difference -0.28 (CI 0.40 to -0.16) | Low |
Hyperphosphatemia | Mean Difference -0.22 (CI -0.32 to -0.13) | Low |
Total and LDL cholesterol | 15-31% reduction | Not specified |
Adverse Reaction | Incidence (%) |
---|---|
Vomiting | 22 |
Nausea | 20 |
Diarrhea | 19 |
Dyspepsia | 16 |
Abdominal pain | 9 |
Flatulence | 8 |
Constipation | 8 |
Drug Interactions
To minimize potential interactions, it is recommended that other oral medications for which blood concentrations determine safety or efficacy be administered at least one hour before or three hours after sevelamer hydrochloride . This precaution ensures adequate absorption of critical medications while maintaining effective phosphate control.
Table 5: Documented Drug Interactions with Sevelamer Hydrochloride
Drug | Effect | Recommendation |
---|---|---|
Ciprofloxacin | 50% decreased bioavailability | Administer 1h before or 3h after sevelamer |
Mycophenolate mofetil | 36% decrease in maximum concentration, 26% decrease in exposure | Administer 1h before or 3h after sevelamer |
Fat-soluble vitamins (A, D, E, K) | Potential reduced absorption | Monitor levels; supplement if necessary |
Comparative Effectiveness
Versus Calcium-based Binders
Comparative studies between sevelamer hydrochloride and calcium-based phosphate binders have revealed several important distinctions. While both classes of agents effectively reduce serum phosphate levels, sevelamer is associated with less hypercalcemia and reduced progression of vascular calcification . These differences are particularly relevant given the growing recognition of the contribution of calcium load to cardiovascular risk in patients with chronic kidney disease. Substituting sevelamer for calcium-based phosphate binders has been shown to markedly decrease the total calcium load, aligning with current clinical guidelines for managing mineral bone disorders in chronic kidney disease .
Long-term Clinical Benefits
Long-term treatment with sevelamer hydrochloride has demonstrated potentially beneficial effects on bone health and cardiovascular outcomes. One study reported a significant increase in trabecular bone density with sevelamer treatment, suggesting a positive impact on bone metabolism beyond phosphate control . Additionally, several studies have shown that sevelamer attenuates the progression of cardiovascular calcification in chronic hemodialysis patients compared to traditional phosphate binders . These findings highlight the potential for sevelamer to address multiple aspects of the complex pathophysiology associated with chronic kidney disease-mineral bone disorder.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume